bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid
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Overview
Description
bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid is a chemical compound with the molecular formula C6H10N4O4S It is a derivative of guanidine, featuring a furan ring attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid typically involves the reaction of furan-2-carbaldehyde with guanidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hemisulfate salt is formed by treating the free base with sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature, reaction time, and the concentration of reagents. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the guanidine group under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and guanidine moiety can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid can be compared with other guanidine derivatives and furan-containing compounds:
Similar Compounds: N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide, furan-2-carboxylic acid, and guanidine hydrochloride.
Uniqueness: The combination of the furan ring and guanidine moiety in this compound provides unique chemical properties, such as enhanced reactivity and potential biological activity.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N3O.H2O4S/c2*7-6(8)9-4-5-2-1-3-10-5;1-5(2,3)4/h2*1-3H,4H2,(H4,7,8,9);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPKBDCOBKWIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C(N)N.C1=COC(=C1)CN=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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